An In-depth Technical Guide to 1-(Oxan-2-yl)ethan-1-amine (CAS Number 90048-32-1)
An In-depth Technical Guide to 1-(Oxan-2-yl)ethan-1-amine (CAS Number 90048-32-1)
A Note to the Reader: Comprehensive, publicly available data on 1-(Oxan-2-yl)ethan-1-amine is currently limited. This guide synthesizes the available information on its basic properties and draws upon established principles in medicinal chemistry, organic synthesis, and analytical sciences for related heterocyclic compounds to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential Pharmacophore
1-(Oxan-2-yl)ethan-1-amine, with the CAS number 90088-32-1, is a primary amine featuring a tetrahydropyran (oxane) ring substituted at the 2-position with an aminoethyl group. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1][2] This structural feature suggests that 1-(Oxan-2-yl)ethan-1-amine holds potential as a valuable building block in the synthesis of novel therapeutic agents.
While specific biological activity for this compound is not extensively documented in publicly accessible literature, the presence of the tetrahydropyran ring and a primary amine functional group provides a strong rationale for its investigation in drug discovery programs. Oxetane-containing compounds, which share structural similarities, have demonstrated a wide range of biological activities, including antineoplastic, antiviral, and antifungal properties.[2]
Table 1: Physicochemical Properties of 1-(Oxan-2-yl)ethan-1-amine [3]
| Property | Value |
| CAS Number | 90048-32-1 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 1-(Oxan-2-yl)ethan-1-amine |
| Appearance | Liquid (predicted) |
| Storage Temperature | 4 °C |
Synthesis Strategies: A Predictive Approach
Conceptual Synthetic Workflow
A logical approach would involve the initial formation of a suitable precursor, such as an oxime or a nitrile, attached to the tetrahydropyran ring, followed by reduction to the desired primary amine.
Caption: Proposed synthetic pathway for 1-(Oxan-2-yl)ethan-1-amine.
Hypothetical Experimental Protocol: Reductive Amination
This protocol is a conceptual illustration and would require optimization and validation in a laboratory setting.
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Step 1: Synthesis of 2-Acetyltetrahydropyran. This starting material can be synthesized through various methods, such as the acylation of a suitable tetrahydropyran precursor.
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Step 2: Oximation.
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Dissolve 2-acetyltetrahydropyran in a suitable solvent, such as ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.
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Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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Extract the resulting oxime with an organic solvent and purify by column chromatography.
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Step 3: Reduction of the Oxime.
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
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Cool the suspension in an ice bath.
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Slowly add a solution of the purified oxime in the same dry solvent to the suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
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Filter the resulting mixture and extract the filtrate with an organic solvent.
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Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-(Oxan-2-yl)ethan-1-amine.
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Purify the crude product by distillation or column chromatography.
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Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-(Oxan-2-yl)ethan-1-amine suggest its potential utility in several areas of drug discovery. The tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability and solubility.[4] The primary amine provides a key reactive handle for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Potential Therapeutic Areas for Derivatives:
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Oncology: The tetrahydropyran moiety is found in a number of anticancer agents. Derivatives of 1-(Oxan-2-yl)ethan-1-amine could be explored for their potential to induce apoptosis or exhibit pro-oxidative effects in cancer cells.[4]
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Neurodegenerative Diseases: The structural similarity to compounds with known activity in the central nervous system suggests that derivatives could be investigated for applications in conditions such as Alzheimer's disease.[5]
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Infectious Diseases: The incorporation of heterocyclic amines is a common strategy in the development of antibacterial and antiviral agents.[5]
Analytical Characterization: A General Framework
Specific analytical data for 1-(Oxan-2-yl)ethan-1-amine is not widely published. However, standard analytical techniques for the characterization of heterocyclic amines would be applicable.
Table 2: Proposed Analytical Methods for Characterization
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information on the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The proton NMR spectrum of a related compound, ethylamine, shows characteristic splitting patterns that can be used for structural elucidation.[6] |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of ethylamine shows a base peak corresponding to the loss of a methyl group.[7] |
| Infrared (IR) Spectroscopy | IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether in the tetrahydropyran ring. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound and for quantitative analysis. |
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Fire Hazard: While the flammability of this specific compound is unknown, many organic amines are flammable. Keep away from heat, sparks, and open flames.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult general safety guidelines for handling amines.
Future Directions and Conclusion
1-(Oxan-2-yl)ethan-1-amine represents an intriguing, yet underexplored, chemical entity. The presence of the medicinally relevant tetrahydropyran scaffold warrants further investigation into its synthesis, biological activity, and potential applications in drug discovery. The development of a robust and scalable synthetic route is a critical first step to enable more extensive biological screening. Subsequent studies should focus on derivatization of the primary amine to generate a library of compounds for evaluation in various disease models. While the current body of knowledge is sparse, the structural features of 1-(Oxan-2-yl)ethan-1-amine suggest that it could be a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics.
References
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AMERICAN ELEMENTS®. 1-(oxan-2-yl)ethan-1-amine | CAS 90048-32-1. [Link]
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El-Sayed, M. A. A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." Scientific Reports, vol. 14, no. 1, 19 Jan. 2024, p. 1653. [Link]
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Dem'yanov, P. I., et al. "Oxetane-containing metabolites: origin, structures, and biological activities." Applied Microbiology and Biotechnology, vol. 103, no. 4, 2019, pp. 1579-1591. [Link]
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Wujec, M., et al. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Molecules, vol. 27, no. 21, 2022, p. 7263. [Link]
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Serafin, K., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, vol. 13, 2017, pp. 483-513. [Link]
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Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]
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